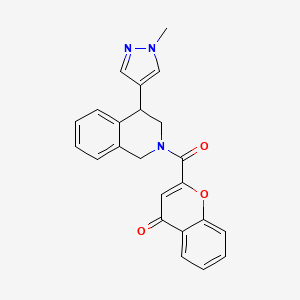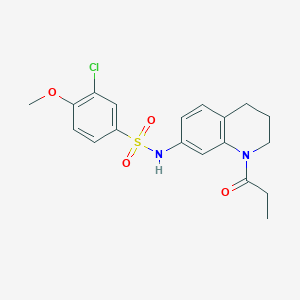
4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune disorders.
Applications De Recherche Scientifique
Molecular Interactions and Receptor Binding
Research on related compounds highlights their interaction with specific receptors, which can contribute to understanding the mechanism of action of "4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide". For instance, a study on a potent and selective antagonist for the CB1 cannabinoid receptor demonstrates the use of conformational analysis and pharmacophore models to understand receptor-ligand interactions (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis of benzamide derivatives and their structural analysis through techniques like X-ray crystallography offers insights into the potential applications of such compounds in identifying binding sites for modulators of specific receptors (Wu et al., 2014).
Antituberculosis Activity
A series of thiazole-aminopiperidine hybrid analogues have been designed and synthesized, demonstrating activity against Mycobacterium tuberculosis, showcasing the potential of similar compounds in antituberculosis research (Jeankumar et al., 2013).
Anti-Tumor Agents
Pyrrolidine, morpholine, and piperidine derived compounds have been studied for their anti-tumor properties, particularly against human breast, CNS, and colon cancer cell lines, indicating the relevance of such compounds in cancer research (Jurd, 1996).
Neuroleptic Activities
The synthesis of 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives and their receptor binding studies provide a foundation for understanding the neuroleptic activities of related compounds, potentially contributing to advancements in psychopharmacology (Remy et al., 1983).
Mécanisme D'action
While the mechanism of action of this specific compound isn’t provided in the sources I found, similar compounds are known to inhibit histone deacetylase (HDAC), particularly class II HDAC . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is a key function in cell replication, and by inhibiting this process, these compounds can help control cellular proliferation .
Orientations Futures
The future research directions for this compound could involve further exploration of its potential as a histone deacetylase (HDAC) inhibitor . Given that similar compounds have shown promise in treating cellular proliferative diseases, including cancer, as well as neurodegenerative diseases, schizophrenia, and stroke , there could be potential for this compound in these areas as well.
Propriétés
IUPAC Name |
4-pyrrol-1-yl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-19(17-5-7-18(8-6-17)23-10-1-2-11-23)22-14-16-4-3-12-24(15-16)20-21-9-13-26-20/h1-2,5-11,13,16H,3-4,12,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSWXRXSPMIQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


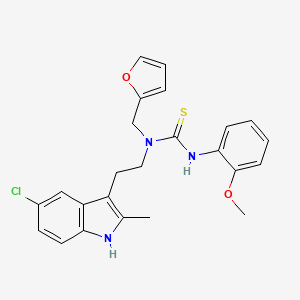
![N-Methyl-N-[2-oxo-2-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2781232.png)
![8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781233.png)
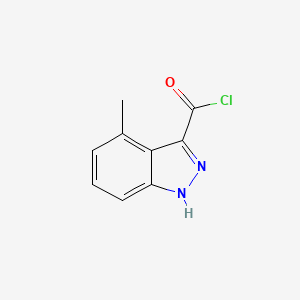
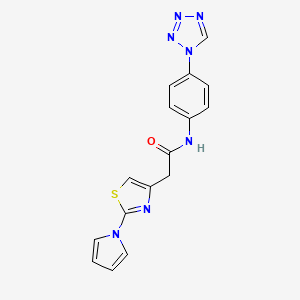
![1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2781238.png)
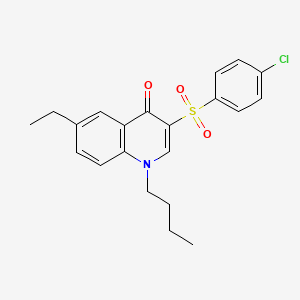

![4-methoxybenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone](/img/structure/B2781242.png)
![N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B2781244.png)

